PF-05387252
Descripción
PF-05387252 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.
Propiedades
Número CAS |
1604034-71-0 |
|---|---|
Fórmula molecular |
C25H27N5O2 |
Peso molecular |
429.52 |
Nombre IUPAC |
2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile |
InChI |
InChI=1S/C25H27N5O2/c1-29-7-9-30(10-8-29)6-3-11-32-24-14-21-19(13-23(24)31-2)25-20(16-27-21)18-5-4-17(15-26)12-22(18)28-25/h4-5,12-14,16,28H,3,6-11H2,1-2H3 |
Clave InChI |
TZXDMYIAOPUXQC-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(N2)=C(C3=C2C4=CC(OC)=C(OCCCN5CCN(C)CC5)C=C4N=C3)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-05387252; PF 05387252; PF05387252; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Molecular Profile :
- Molecular Formula : C₂₅H₂₇N₅O₂
- Molecular Weight : 429.51 g/mol
- CAS No.: 1604034-71-0
- Target : IRAK-4 kinase (IC₅₀ < 100 nM in preclinical models) .
PF-05387252 is in preclinical development , with demonstrated efficacy in suppressing TLR7/9-induced interferon-α (IFN-α) responses in plasmacytoid dendritic cells (pDCs) . Its pharmacokinetic (PK) and safety profiles are favorable, though clinical data remain pending .
Comparison with Similar Compounds
The following IRAK-4 inhibitors and related TLR pathway modulators are highlighted for their structural, functional, or developmental similarities to this compound:
PF-05388169
- Target : IRAK-4 kinase.
- Development Stage : Preclinical.
- Key Findings : Shares structural and mechanistic similarities with this compound, showing comparable inhibition of IRAK-4 in inflammatory models. Both compounds are part of Pfizer’s preclinical pipeline for autoimmune diseases .
- Differentiator: Limited public data on its molecular structure or PK profile compared to this compound .
AS-2444697
- Target : IRAK-4 kinase.
- Development Stage : Preclinical.
- Differentiator: No reported advancement to clinical trials, unlike PF-06650833 .
PF-06650833
ST-2825 (Peptidomimetic)
- Target : MyD88 dimerization.
- Development Stage : Preclinical.
- Key Findings : Blocks MyD88 interaction with IRAK-4, upstream of this compound’s mechanism. Shows efficacy in SLE models but lacks kinase-specificity .
- Differentiator : Broader pathway inhibition compared to IRAK-4-selective agents .
Research Findings and Therapeutic Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
